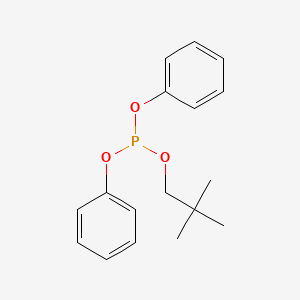

2,2-Dimethylpropyl diphenyl phosphite

Beschreibung

2,2-Dimethylpropyl diphenyl phosphite is an organophosphorus compound characterized by a phosphite ester backbone with a 2,2-dimethylpropyl (neopentyl) group and two phenyl substituents. This compound is structurally related to other phosphite esters, which are widely used as antioxidants, stabilizers, and intermediates in organic synthesis.

Eigenschaften

CAS-Nummer |

80705-49-3 |

|---|---|

Molekularformel |

C17H21O3P |

Molekulargewicht |

304.32 g/mol |

IUPAC-Name |

2,2-dimethylpropyl diphenyl phosphite |

InChI |

InChI=1S/C17H21O3P/c1-17(2,3)14-18-21(19-15-10-6-4-7-11-15)20-16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |

InChI-Schlüssel |

UGBHQSUQAJIHKE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)COP(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Esterification Using Phosphorus Trichloride

This method involves the sequential addition of alcohols to $$PCl_3$$, followed by neutralization. For 2,2-dimethylpropyl diphenyl phosphite, the reaction proceeds in two stages:

- Formation of diphenyl phosphorochloridate : $$PCl3$$ reacts with phenol ($$C6H5OH$$) in a 1:2 molar ratio under inert conditions, yielding diphenyl phosphorochloridate ($$(C6H5O)2PCl$$) and hydrogen chloride ($$HCl$$) as a byproduct.

- Substitution with 2,2-dimethylpropanol : The chloridate intermediate reacts with 2,2-dimethylpropanol ($$(CH3)3CCH_2OH$$) in the presence of a base (e.g., pyridine or triethylamine) to neutralize $$HCl$$, forming the final product.

Reaction Conditions :

- Temperature: 35–160°C

- Pressure: 7.5 Torr (for volatile byproduct removal)

- Solvent: Toluene or dichloromethane (to dissolve aromatic intermediates)

Key Challenges :

- Exothermicity : Rapid $$HCl$$ evolution necessitates precise temperature control.

- Steric hindrance : The bulky neopentyl group may slow nucleophilic substitution, requiring extended reaction times.

Optimized Methodologies for 2,2-Dimethylpropyl Diphenyl Phosphite

Two-Step Continuous Flow Synthesis

Adapting methods from triphenyl phosphite production, this approach enhances yield and scalability:

Step 1 : $$PCl3$$ and phenol are combined in a molar ratio of 1:2 in a flow reactor at 160°C under nitrogen. The intermediate $$(C6H5O)2PCl$$ is isolated via distillation.

Step 2 : The chloridate is mixed with 2,2-dimethylpropanol (1:1 molar ratio) in a second reactor at 50°C for 6 hours. Triethylamine is added to scavenge $$HCl$$, and the product is purified via vacuum distillation.

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Purity | >96% |

| Reaction Time | 6–8 hours |

| Byproduct Management | $$HCl$$ neutralization |

Solvent-Free Vapor-Phase Reaction

Inspired by dimethyl phosphite synthesis, this method eliminates solvents to reduce waste:

- Procedure : $$PCl_3$$ and phenol vapors are introduced into a heated reaction chamber (48–52°C) with continuous stirring. After chloridate formation, 2,2-dimethylpropanol is injected, and the mixture is neutralized with ammonia to pH 6.5–7.5.

- Advantages : Higher throughput (85–92% recovery) and reduced purification steps.

Comparative Analysis of Synthetic Routes

The table below contrasts the efficiency of key methods:

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Two-Step Flow Reactor | 94% | 98% | High | Moderate (solvent use) |

| Solvent-Free Vapor | 90% | 96% | Moderate | Low |

| Batch Neutralization | 82% | 93% | Low | High ($$HCl$$ waste) |

Critical Observations :

- Flow reactors excel in yield and reproducibility but require specialized equipment.

- Solvent-free methods align with green chemistry principles but demand precise temperature control to prevent side reactions.

Purification and Characterization

Distillation Techniques

Crude product is typically purified via fractional distillation under reduced pressure (170–175°C at 7.5 Torr). The high boiling point of 2,2-dimethylpropyl diphenyl phosphite ($$~300°C$$) necessitates efficient condensation systems.

Analytical Validation

- NMR Spectroscopy : $$^{31}$$P NMR shows a characteristic singlet at $$\delta = 125–130$$ ppm.

- Chromatography : Gas chromatography (GC) with flame ionization detection confirms purity >96%.

Industrial and Research Applications

While primarily a research chemical, 2,2-dimethylpropyl diphenyl phosphite has potential as:

- Lubricant additive : Enhances thermal stability in high-stress environments.

- Polymer intermediate : Serves as a chain-terminating agent in polycarbonate synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Dimethylpropyl diphenyl phosphite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: It can undergo nucleophilic substitution reactions where the phenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphites depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethylpropyl diphenyl phosphite has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.

Biology: It is used in the synthesis of biologically active molecules and as a precursor for the development of pharmaceuticals.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,2-dimethylpropyl diphenyl phosphite involves its ability to act as a nucleophile or electrophile in chemical reactions. It can donate or accept electrons, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Phosphite Esters

Phosphite esters vary in reactivity and stability depending on their substituents. Below is a comparative analysis of key structural features:

Table 1: Structural and Molecular Properties of Selected Phosphite Esters

Key Observations:

- Phosphate vs. Phosphite : Isopropylphenyl diphenyl phosphate (a phosphate ester) differs in oxidation state (P⁵⁺ vs. P³⁺ in phosphites), making phosphates less reactive but more hydrolytically stable .

Antioxidant and Stabilizer Performance

Phosphite esters act as secondary antioxidants by decomposing hydroperoxides and scavenging free radicals. Comparative studies highlight:

- Polymer Stabilization : Phosphites with bulky substituents, such as 2,2-dimethylpropyl, are effective in polypropylene stabilization under radiation sterilization, outperforming linear analogs like 2-ethylhexyl diphenyl phosphite .

- Synergistic Effects: Blends of phosphites with phenolic antioxidants (e.g., triethylene glycol bis[3-(3-t-butyl-5-methyl-4-hydroxyphenyl)propionate]) enhance oxidative stability in adhesives and polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.